N-(Hydroxymethyl)phthalimide
Overview
Description
N-(Hydroxymethyl)phthalimide is a chemical compound of notable interest in various fields of chemistry due to its versatile applications in organic synthesis, electrochemistry, and as a catalyst. It is a derivative of phthalimide, possessing a hydroxymethyl group that significantly alters its chemical behavior and utility.
Synthesis Analysis
The synthesis of N-(Hydroxymethyl)phthalimide involves reacting phthalic anhydride with hydroxylamine hydrochloride in different reaction mediums, such as liquid and solid systems, or organic salt buffer solutions. Optimal conditions have been identified that yield the product with high purity and efficiency. For instance, a method utilizing NaOAc-AcOH buffer solution reports yields up to 92% under specific conditions (Yao Yuan-yuan, 2013).
Molecular Structure Analysis
The molecular structure of N-(Hydroxymethyl)phthalimide has been characterized by various techniques, including X-ray crystallography in certain derivatives. Structural studies provide insights into the bond lengths and geometrical configuration of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions and Properties
N-(Hydroxymethyl)phthalimide undergoes various chemical reactions, including base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, demonstrating its reactivity and potential as a synthetic intermediate (A. Fahmy et al., 1977). Additionally, it has been utilized in superelectrophilic α-amidomethylation reactions, further illustrating its utility in organic synthesis (G. Olah et al., 1994).
Physical Properties Analysis
The physical properties of N-(Hydroxymethyl)phthalimide, such as solubility, melting point, and thermal stability, are essential for its handling and application in various chemical processes. These properties are influenced by its molecular structure and can vary with different derivatives and reaction conditions.
Chemical Properties Analysis
The chemical properties of N-(Hydroxymethyl)phthalimide, including its reactivity with different chemical reagents, catalytic activity, and its role as an intermediate in various organic transformations, have been extensively studied. Its versatility is highlighted by its use in a wide range of reactions, such as the hydroxymethylation of alkynylsilanes and the synthesis of N-alkyloxy and N-acyloxy phthalimides (N. Pawar et al., 2002).
Scientific Research Applications
1. Delivery of Genotoxic Formaldehyde to Human Cells
- Summary of Application : N-(Hydroxymethyl)phthalimide is used as a cell-relevant formaldehyde delivery agent. These esterase-sensitive compounds were found to be similarly or less inhibitory to human cancer cell growth than free formaldehyde .
- Methods of Application : The compounds were applied to human cancer cells. The lead compound increased intracellular formaldehyde concentrations, increased cellular levels of thymidine derivatives (implying increased formaldehyde-mediated carbon metabolism), induced formation of cellular DNA-protein cross-links and induced cell death in pancreatic cancer cells .
- Results or Outcomes : The results suggest that N-acyloxymethyl-phthalimides mimic endogenous formaldehyde production and therefore offer an attractive alternative to formaldehyde in cellular assays .
2. Amidomethylation of Aromatics
- Summary of Application : N-(Hydroxymethyl)phthalimide is used for the amidomethylation of aromatics in triflic acid .
- Methods of Application : The compound is used as a safe reagent for the in situ generation of anhydrous formaldehyde in organic solvents .
3. Synthesis of Organic Compounds
- Summary of Application : N-(Hydroxymethyl)phthalimide is used in the synthesis of various organic compounds .
4. Synthesis of Biologically Active and Fluorescent Phthalimide Frameworks
Safety And Hazards
Future Directions
Phthalimides, including N-(Hydroxymethyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials. The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines . Future research may focus on developing new synthesis methods and exploring the biological activities of these compounds .
properties
IUPAC Name |
2-(hydroxymethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSGOOCAMMSKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026954 | |
Record name | N-(Hydroxymethyl)phthalimide | |
Source | EPA DSSTox | |
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Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydroxymethyl)phthalimide | |
CAS RN |
118-29-6 | |
Record name | N-(Hydroxymethyl)phthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Hydroxymethylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxymethyl)phthalimide | |
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Record name | N-(Hydroxymethyl)phthalimide | |
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Record name | N-(Hydroxymethyl)phthalimide | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-(Hydroxymethyl)phthalimide | |
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Record name | N-(hydroxymethyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.857 | |
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Record name | N-HYDROXYMETHYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8L8BA278J | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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